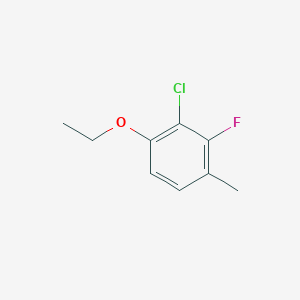
2-Chloro-1-ethoxy-3-fluoro-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-ethoxy-3-fluoro-4-methylbenzene is an aromatic compound with the molecular formula C9H10ClFO It is characterized by the presence of chloro, ethoxy, fluoro, and methyl substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-1-ethoxy-3-fluoro-4-methylbenzene involves the following steps:
Starting Material: The synthesis begins with 4-methylphenol (p-cresol).
Ethoxylation: The hydroxyl group of 4-methylphenol is ethoxylated using ethyl bromide in the presence of a base such as potassium carbonate to form 4-methyl-1-ethoxybenzene.
Fluorination: The ethoxy derivative is then subjected to fluorination using a fluorinating agent like Selectfluor to introduce the fluoro group at the meta position, yielding 2-ethoxy-3-fluoro-4-methylbenzene.
Chlorination: Finally, the compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the ortho position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethoxy-3-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups.
Sulfonation: Fuming sulfuric acid is employed for sulfonation reactions.
Halogenation: Halogenating agents like bromine or iodine can be used for further halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Nitration: 2-Chloro-1-ethoxy-3-fluoro-4-methyl-5-nitrobenzene.
Sulfonation: 2-Chloro-1-ethoxy-3-fluoro-4-methyl-5-sulfonic acid.
Halogenation: 2-Chloro-1-ethoxy-3-fluoro-4-methyl-5-bromobenzene.
Scientific Research Applications
2-Chloro-1-ethoxy-3-fluoro-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is utilized in the production of advanced materials with specific properties.
Agriculture: The compound can be a precursor for agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethoxy-3-fluoro-4-methylbenzene depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-ethoxy-4-methylbenzene: Lacks the fluoro group, which affects its reactivity and applications.
2-Chloro-1-ethoxy-3-fluoro-5-methylbenzene: The position of the methyl group is different, leading to variations in chemical behavior.
2-Chloro-1-ethoxy-3-fluoro-4-ethylbenzene: The ethyl group instead of the methyl group alters its physical and chemical properties.
Uniqueness
2-Chloro-1-ethoxy-3-fluoro-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and potential applications. The combination of chloro, ethoxy, fluoro, and methyl groups makes it a versatile compound in various chemical processes.
Properties
IUPAC Name |
2-chloro-1-ethoxy-3-fluoro-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-3-12-7-5-4-6(2)9(11)8(7)10/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZIHBKUZMWMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


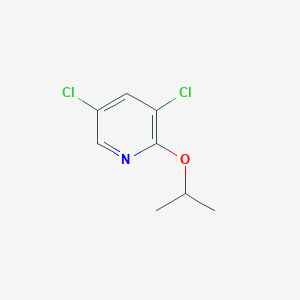
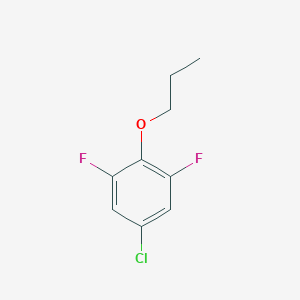
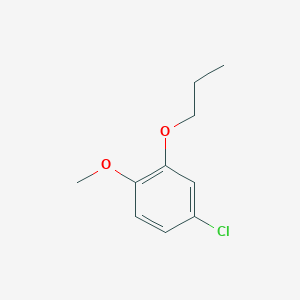
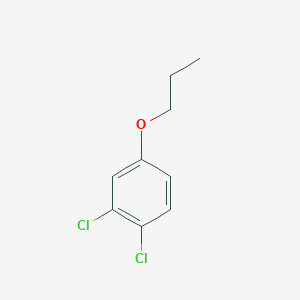
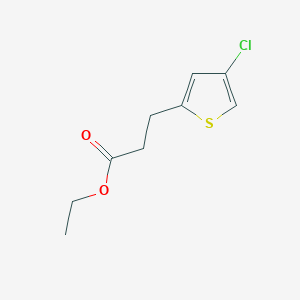
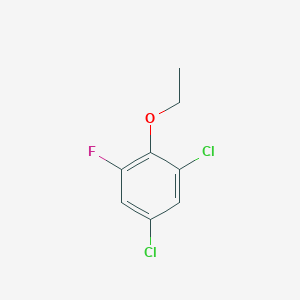
![[(3-Chlorophenyl)methyl]diethylamine](/img/structure/B8029661.png)





